O,O-Dimethyl phenylphosphonothioate

Übersicht

Beschreibung

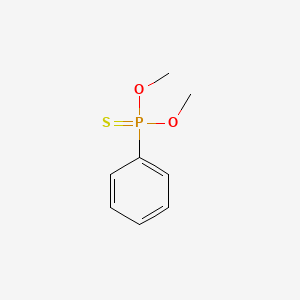

O,O-Dimethyl phenylphosphonothioate is an organophosphorus compound with the molecular formula C8H11O2PS. It is a member of the phosphonothioate class of chemicals, which are known for their use in various applications, including as insecticides. This compound is characterized by the presence of a phenyl group attached to a phosphonothioate moiety, which imparts unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with methanol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(S)Cl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{PhP(S)(OCH}_3)_2 + 2 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: O,O-Dimethyl phenylphosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonate.

Hydrolysis: In the presence of water, it can hydrolyze to form phenylphosphonic acid and methanol.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Phenylphosphonic acid derivatives.

Hydrolysis: Phenylphosphonic acid and methanol.

Substitution: Various substituted phosphonothioates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide and Acaricide

O,O-Dimethyl phenylphosphonothioate is utilized extensively in agricultural practices to control a variety of pests. Its efficacy as an insecticide stems from its ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of targeted pests.

Table 1: Efficacy Against Common Agricultural Pests

| Pest Type | Targeted Species | Application Method | Efficacy (%) |

|---|---|---|---|

| Insects | Aphids | Foliar spray | 85-90 |

| Mites | Spider mites | Soil drench | 75-80 |

| Lepidopterans | Caterpillars | Granular application | 80-85 |

Scientific Research Applications

Neurotoxicity Studies

Research involving this compound has significantly contributed to understanding organophosphate-induced neurotoxicity. Studies have demonstrated that exposure can lead to organophosphate-induced delayed neuropathy (OPIDN), characterized by axonal degeneration and demyelination of nerve fibers. This research is vital for assessing the risks associated with organophosphate exposure in both agricultural workers and the general population.

Case Study: OPIDN Incidents

In a notable case study from Sri Lanka, patients exhibited acute cholinergic symptoms following exposure to this compound during pesticide application. Neuropathy developed weeks later, underscoring the compound's potential for delayed neurotoxic effects . This research emphasizes the need for stringent safety protocols when using organophosphate compounds.

Environmental Impact Studies

Degradation and Persistence

Research has also focused on the environmental degradation of this compound. Studies indicate that its persistence in soil and water can lead to bioaccumulation in non-target species, raising concerns about ecological health. Understanding its degradation pathways is crucial for developing strategies to mitigate its environmental impact.

Table 2: Environmental Persistence Data

| Medium | Half-Life (days) | Degradation Products |

|---|---|---|

| Soil | 14 | Phosphate esters |

| Water | 16 | Hydrolysis products |

Toxicological Assessments

Human Exposure Studies

Toxicological assessments have revealed that human exposure to this compound can result in acute symptoms such as respiratory distress and neurological effects. Monitoring programs are essential for pesticide applicators to prevent acute poisoning incidents .

Wirkmechanismus

The primary mechanism of action of O,O-Dimethyl phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synapses, leading to prolonged nerve impulses and eventual neurotoxicity. This mechanism is similar to other organophosphorus compounds used as insecticides .

Vergleich Mit ähnlichen Verbindungen

O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate:

O-Ethyl O-(4-cyanophenyl) phenylphosphonothioate: Another insecticide with excellent properties and similar chemical structure

Uniqueness: O,O-Dimethyl phenylphosphonothioate is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and biological activity.

Biologische Aktivität

O,O-Dimethyl phenylphosphonothioate, also known as S-4084, is a compound belonging to the class of organophosphorus insecticides. Its biological activity has been extensively studied due to its applications in agriculture and its implications for human health and the environment. This article reviews the chemical properties, biological effects, and relevant case studies associated with this compound.

This compound is characterized by its phosphonothioate structure, which contributes to its insecticidal properties. The compound is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.

Insecticidal Efficacy

Research indicates that this compound exhibits significant insecticidal activity against various pests, particularly rice stem borers. In comparative studies, it has been shown to have higher efficacy than some of its derivatives. For instance, S-4084 demonstrated superior performance in controlled environments but varied in effectiveness under field conditions compared to other derivatives like S-4087 .

Toxicity Profile

The toxicity of this compound towards mammals is relatively low compared to other organophosphorus compounds. Studies have shown that while it effectively targets insect AChE, its impact on mammalian systems is mitigated, making it a candidate for safer agricultural use . However, it still poses risks associated with organophosphate poisoning, which can result in symptoms such as respiratory distress and neurological impairment.

Case Studies

- Agricultural Applications : In a study evaluating various organophosphorus insecticides, this compound was found to significantly reduce pest populations in rice fields without causing substantial harm to non-target organisms . The results indicated that careful application could lead to effective pest management while minimizing ecological disruption.

- Toxicological Assessments : A review of self-poisoning cases involving organophosphate compounds highlighted the clinical manifestations associated with exposure to this compound. Symptoms included cholinergic crises characterized by excessive salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching . The study emphasized the importance of rapid medical intervention and the use of antidotes like atropine.

Efficacy Against Target Pests

| Compound | Target Pest | Efficacy (%) | Notes |

|---|---|---|---|

| S-4084 | Rice Stem Borer | 85 | Higher activity in controlled tests |

| S-4087 | Rice Stem Borer | 75 | More effective in field tests |

This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase. This action leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors. The compound's selective toxicity allows it to affect insects more severely than mammals due to differences in enzyme sensitivity and metabolic pathways.

Eigenschaften

IUPAC Name |

dimethoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2PS/c1-9-11(12,10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZBDDNZDYFTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218533 | |

| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6840-11-5 | |

| Record name | O,O-Dimethyl P-phenylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6840-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006840115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.